molecular formula C12H18O3 B13876958 Propan-2-yl 2,6-dimethyl-4-oxocyclohex-2-ene-1-carboxylate

Propan-2-yl 2,6-dimethyl-4-oxocyclohex-2-ene-1-carboxylate

Katalognummer: B13876958
Molekulargewicht: 210.27 g/mol
InChI-Schlüssel: TWLBIJCLHLNTLZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Propan-2-yl 2,6-dimethyl-4-oxocyclohex-2-ene-1-carboxylate is a chemical compound with a complex structure that includes a cyclohexene ring with multiple substituents. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 2,6-dimethyl-4-oxocyclohex-2-ene-1-carboxylate can be achieved through several synthetic routes. One common method involves the esterification of 2,6-dimethyl-4-oxocyclohex-2-ene-1-carboxylic acid with isopropanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically requires refluxing the mixture to achieve the desired ester product .

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

Propan-2-yl 2,6-dimethyl-4-oxocyclohex-2-ene-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

Propan-2-yl 2,6-dimethyl-4-oxocyclohex-2-ene-1-carboxylate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of Propan-2-yl 2,6-dimethyl-4-oxocyclohex-2-ene-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates that participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Ethyl 2,6-dimethyl-4-oxocyclohex-2-ene-1-carboxylate
  • Methyl 2,6-dimethyl-4-oxocyclohex-2-ene-1-carboxylate
  • Propan-2-yl 2,6,6-trimethyl-4-oxocyclohex-2-ene-1-carboxylate

Uniqueness

Propan-2-yl 2,6-dimethyl-4-oxocyclohex-2-ene-1-carboxylate is unique due to its specific isopropyl ester group, which imparts distinct chemical and physical properties compared to its analogs.

Eigenschaften

Molekularformel

C12H18O3

Molekulargewicht

210.27 g/mol

IUPAC-Name

propan-2-yl 2,6-dimethyl-4-oxocyclohex-2-ene-1-carboxylate

InChI

InChI=1S/C12H18O3/c1-7(2)15-12(14)11-8(3)5-10(13)6-9(11)4/h5,7,9,11H,6H2,1-4H3

InChI-Schlüssel

TWLBIJCLHLNTLZ-UHFFFAOYSA-N

Kanonische SMILES

CC1CC(=O)C=C(C1C(=O)OC(C)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.